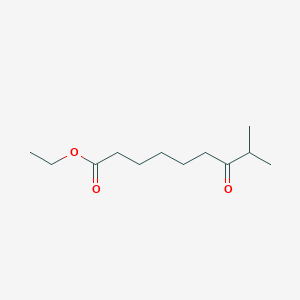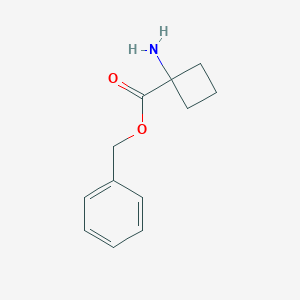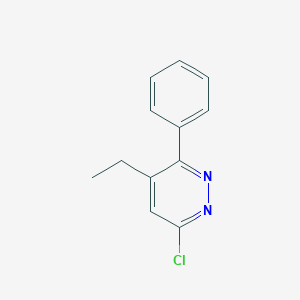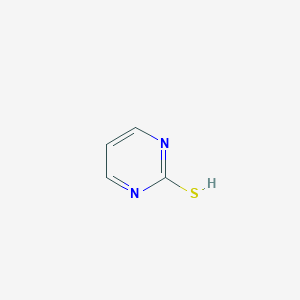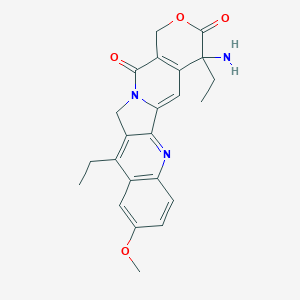
Et-Me-Deoxyamino-C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Et-Me-Deoxyamino-C is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of deoxyamino-C and is synthesized using a specific method.
Applications De Recherche Scientifique
Et-Me-Deoxyamino-C has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
Et-Me-Deoxyamino-C works by inhibiting the activity of specific enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory molecules in the body, and their inhibition can lead to a reduction in inflammation and cancer cell growth.
Effets Biochimiques Et Physiologiques
Et-Me-Deoxyamino-C has various biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory molecules, including prostaglandins and leukotrienes, which are involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Et-Me-Deoxyamino-C has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a specific method, and its activity can be measured using various assays. However, one of the limitations of using Et-Me-Deoxyamino-C in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of Et-Me-Deoxyamino-C in scientific research. One of the significant directions is in the development of new drugs for the treatment of inflammatory diseases and cancer. It can also be used to study the mechanisms of inflammation and cancer cell growth, leading to a better understanding of these processes. Additionally, its potential toxicity can be further studied to determine its safety for human use.
Conclusion:
Et-Me-Deoxyamino-C is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been shown to have anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of specific enzymes in the body, leading to a reduction in inflammation and cancer cell growth. Although it has several advantages for lab experiments, its potential toxicity is a limitation that needs to be further studied. There are several future directions for the use of Et-Me-Deoxyamino-C in scientific research, including drug development and the study of inflammation and cancer cell growth mechanisms.
Méthodes De Synthèse
Et-Me-Deoxyamino-C is synthesized using a specific method that involves the reaction of deoxyamino-C with ethyl iodide and methyl iodide. The reaction occurs under specific conditions, including the use of a solvent and a catalyst. The resulting product is then purified using various techniques, including chromatography, to obtain pure Et-Me-Deoxyamino-C.
Propriétés
Numéro CAS |
126266-02-2 |
|---|---|
Nom du produit |
Et-Me-Deoxyamino-C |
Formule moléculaire |
C23H23N3O4 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
19-amino-10,19-diethyl-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C23H23N3O4/c1-4-13-14-8-12(29-3)6-7-18(14)25-20-15(13)10-26-19(20)9-17-16(21(26)27)11-30-22(28)23(17,24)5-2/h6-9H,4-5,10-11,24H2,1-3H3 |
Clé InChI |
JBDYWSMOAPOTAT-UHFFFAOYSA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC |
Synonymes |
7-ethyl-10-methoxy-20-deoxyaminocamptothecin Et-Me-deoxyamino-C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



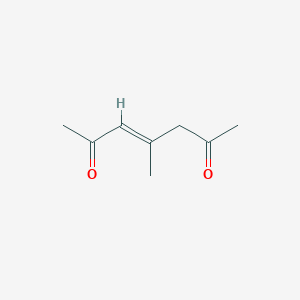
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
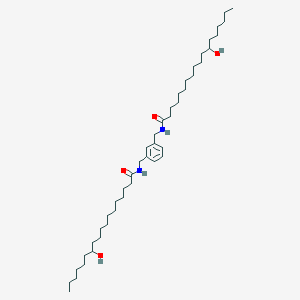
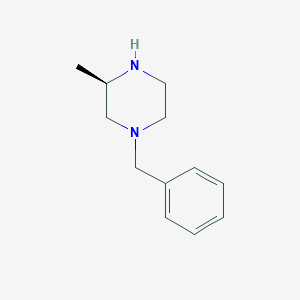
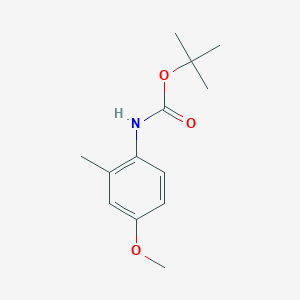
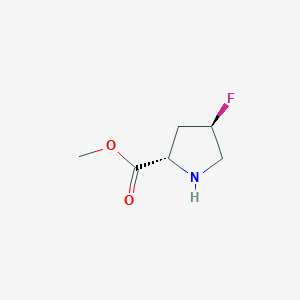
![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)
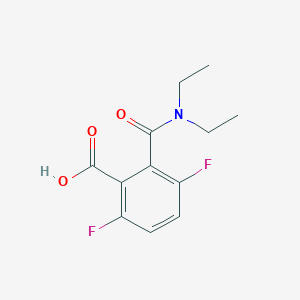
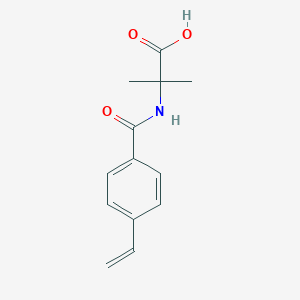
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
